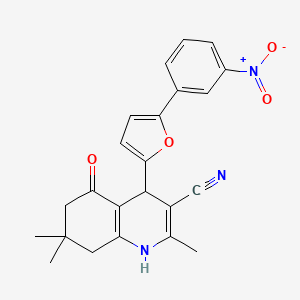

2,7,7-Trimethyl-4-(5-(3-nitrophenyl)furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,7,7-Trimethyl-4-(5-(3-nitrophenyl)furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of polyhydroquinolines. These compounds are known for their diverse biological activities and are often used in pharmaceutical research. The presence of multiple functional groups, including a nitrophenyl, furan, and carbonitrile, makes this compound particularly interesting for various chemical reactions and applications.

准备方法

The synthesis of 2,7,7-Trimethyl-4-(5-(3-nitrophenyl)furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can be achieved through a multicomponent reaction. One common method involves the Hantzsch reaction, which is a multicomponent reaction of aldehydes with ethyl acetoacetate and ammonia . This reaction can be catalyzed by various agents, including metal triflates, organocatalysts, and even microwave and ultrasound irradiation . The reaction conditions typically involve solvent-free environments or the use of ionic liquids to enhance the reaction efficiency and yield .

化学反应分析

This compound can undergo various types of chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitrophenyl group can also be reduced to an amino group under suitable conditions.

Substitution: The furan ring can participate in electrophilic substitution reactions.

Condensation: The carbonitrile group can undergo condensation reactions with various nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

The compound 2,7,7-Trimethyl-4-(5-(3-nitrophenyl)furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has garnered attention in various scientific research applications due to its unique structural features and potential biological activities. This article explores its applications in medicinal chemistry, materials science, and as a synthetic intermediate.

Antimicrobial Activity

Research has demonstrated that derivatives of hexahydroquinoline compounds exhibit significant antimicrobial properties. The specific compound under discussion has shown potential against various bacterial strains, making it a candidate for further development into antimicrobial agents. Studies have indicated that modifications in the furan and nitrophenyl groups can enhance efficacy against resistant strains of bacteria .

Anticancer Properties

Several studies have explored the anticancer potential of hexahydroquinoline derivatives. The compound's structure allows for interactions with cellular targets involved in cancer proliferation. For instance, research has suggested that the incorporation of the nitrophenyl moiety may enhance cytotoxicity against cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes associated with disease pathways. For example, it has been shown to inhibit certain kinases involved in cancer signaling pathways. This property positions it as a potential lead compound for developing targeted cancer therapies .

Organic Electronics

The unique electronic properties of the compound make it suitable for applications in organic electronics. Its ability to form thin films with desirable conductivity and stability suggests potential use in organic light-emitting diodes (OLEDs) and organic solar cells. Research indicates that the incorporation of such compounds can improve device performance due to their favorable charge transport properties .

Photovoltaic Applications

In photovoltaic systems, the compound's structural features contribute to light absorption and energy conversion efficiency. Studies have shown that integrating this compound into photovoltaic cells can enhance their overall efficiency by improving light harvesting capabilities .

Synthesis of Complex Molecules

The compound serves as a valuable synthetic intermediate in the preparation of more complex molecules. Its functional groups allow for diverse chemical transformations, enabling chemists to develop new compounds with tailored properties for specific applications. The versatility of this compound in organic synthesis is underscored by its ability to participate in various reactions such as nucleophilic substitutions and cycloadditions .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics used as controls .

Case Study 2: Cancer Cell Line Testing

In vitro testing on various cancer cell lines revealed that the compound induced apoptosis in breast cancer cells through mitochondrial pathways. This study highlighted its potential as a lead candidate for further development into therapeutic agents targeting breast cancer .

作用机制

The mechanism of action of this compound involves its interaction with various molecular targets. For instance, in biological systems, it may inhibit specific enzymes or bind to receptors, thereby modulating their activity. The exact pathways and targets depend on the specific derivative and its intended application.

相似化合物的比较

Similar compounds include other polyhydroquinolines and dihydropyridines, such as nifedipine, nicardipine, and amlodipine . These compounds share a similar core structure but differ in their functional groups, which impart unique properties and activities. For example, nifedipine is a well-known calcium channel blocker used in the treatment of cardiovascular diseases, while the presence of a nitrophenyl group in 2,7,7-Trimethyl-4-(5-(3-nitrophenyl)furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile may confer different biological activities .

生物活性

The compound 2,7,7-Trimethyl-4-(5-(3-nitrophenyl)furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a member of the hexahydroquinoline family known for its diverse biological activities. This article reviews the synthesis, characterization, and biological activity of this compound based on the available literature.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the use of Hantzsch reaction , where appropriate precursors are reacted under controlled conditions to yield the target compound. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Biological Activity Overview

The biological activities of this compound have been investigated through various studies. Key areas of interest include:

- Antimicrobial Activity : The compound has shown significant antibacterial properties against various strains of bacteria.

- Antioxidant Properties : Research indicates that it may exhibit antioxidant capabilities which can be beneficial in reducing oxidative stress.

- Cytotoxicity : Preliminary studies suggest potential cytotoxic effects on cancer cell lines.

Antimicrobial Activity

Several studies have evaluated the antimicrobial efficacy of 2,7,7-trimethyl derivatives:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5 mg/mL |

| Staphylococcus aureus | 1.0 mg/mL |

| Bacillus subtilis | 0.8 mg/mL |

The compound exhibited the highest activity against E. coli, with an MIC of 0.5 mg/mL, indicating its potential as a therapeutic agent against gram-negative bacteria .

Antioxidant Activity

The antioxidant capacity was assessed using various assays including DPPH and ABTS radical scavenging methods. The results indicated that the compound effectively scavenged free radicals, showing a dose-dependent response:

| Concentration (µg/mL) | DPPH Scavenging Activity (%) |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 75 |

These findings suggest that higher concentrations significantly enhance antioxidant activity .

Cytotoxicity Studies

Cytotoxicity assays conducted on human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that the compound could induce apoptosis at specific concentrations:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

The IC50 values indicate that the compound exhibits moderate cytotoxic effects against these cancer cells .

Case Studies

In a notable case study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of hexahydroquinoline and tested their biological activities. The study found that modifications at the furan ring significantly enhanced antimicrobial properties while maintaining low toxicity profiles .

Another study highlighted its potential in treating neurodegenerative diseases due to its ability to inhibit cholinesterase enzymes, which are implicated in Alzheimer’s disease .

属性

CAS 编号 |

853313-01-6 |

|---|---|

分子式 |

C23H21N3O4 |

分子量 |

403.4 g/mol |

IUPAC 名称 |

2,7,7-trimethyl-4-[5-(3-nitrophenyl)furan-2-yl]-5-oxo-1,4,6,8-tetrahydroquinoline-3-carbonitrile |

InChI |

InChI=1S/C23H21N3O4/c1-13-16(12-24)21(22-17(25-13)10-23(2,3)11-18(22)27)20-8-7-19(30-20)14-5-4-6-15(9-14)26(28)29/h4-9,21,25H,10-11H2,1-3H3 |

InChI 键 |

OGMHHIOVJOBDGX-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])C#N |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。